Méthanesulfonate de 2,2-diméthylpropyle

Vue d'ensemble

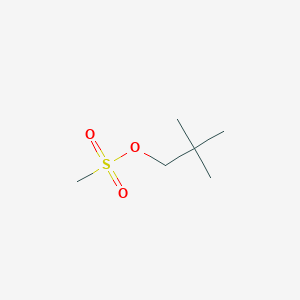

Description

2,2-Dimethylpropyl methanesulfonate, also known as neopentyl methanesulfonate, is an organic compound with the molecular formula C6H14O3S. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Applications De Recherche Scientifique

Biologie végétale et agriculture

Méthanesulfonate de 2,2-diméthylpropyle : est utilisé en biologie végétale, notamment dans la création de banques de mutants pour des cultures comme le sarrasin de Tartarie. Ce processus est crucial pour améliorer les caractères agronomiques tels que le rendement, la résistance au chablis et la teneur en flavonoïdes, qui sont importants pour les propriétés nutritionnelles et médicinales .

Science des matériaux

En science des matériaux, This compound peut être impliqué dans la synthèse de nouveaux matériaux ou la modification de matériaux existants. Ses propriétés pourraient être exploitées pour créer des polymères aux caractéristiques spécifiques ou pour améliorer la qualité des matériaux utilisés dans diverses industries .

Recherche en biochimie

Ce composé joue un rôle dans la recherche en biochimie, où il peut être utilisé comme réactif ou comme élément constitutif dans la synthèse de molécules plus complexes. Il peut faire partie d'études visant à comprendre les processus biologiques au niveau moléculaire .

Processus industriels

This compound : trouve des applications dans les processus industriels, éventuellement comme solvant ou comme catalyseur. Sa stabilité chimique et sa réactivité le rendent adapté à une utilisation dans diverses réactions chimiques et processus de fabrication .

Sciences de l'environnement

En sciences de l'environnement, la recherche impliquant This compound pourrait se concentrer sur son impact sur les écosystèmes, sa biodégradabilité et son comportement dans différentes conditions environnementales. Ceci est important pour évaluer l'empreinte écologique des composés chimiques .

Pharmacologie

Enfin, en pharmacologie, This compound pourrait être utilisé dans le développement de médicaments, notamment dans la synthèse de nouveaux produits pharmaceutiques. Son rôle pourrait être crucial dans la création de composés aux effets thérapeutiques potentiels .

Mécanisme D'action

Target of Action

It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

It is known that methanesulfonate esters, such as this compound, can interfere with various biochemical pathways due to their alkylating properties .

Pharmacokinetics

Similar compounds have been studied in animal models . For instance, the pharmacokinetics of 1,2,2-trimethylpropyl dimethylphosphinate (PDP), a soman simulant, was investigated in anaesthetized rats at intravenous doses of 2.0 and 0.6 mg/kg . The blood concentrations measured over a 420-min period can be described by a two-compartment open model with a rapid distribution phase and a rather slow elimination phase .

Result of Action

Similar compounds, such as tricaine methanesulfonate (ms-222), have been shown to block the activity of both sensory and motor nerves, indicating that they are effective as single-drug anesthetics for surgical interventions in anamniotes .

Action Environment

It is known that the storage temperature and physical form of the compound can affect its stability .

Analyse Biochimique

Biochemical Properties

It is known that methanesulfonate esters, a group to which 2,2-Dimethylpropyl methanesulfonate belongs, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Cellular Effects

The cellular effects of 2,2-Dimethylpropyl methanesulfonate are not well-studied. Methanesulfonates, including 2,2-Dimethylpropyl methanesulfonate, are known to have effects on cells. For instance, Methyl methanesulfonate (MMS), a related compound, is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It also triggers a lipid stress that stems from and affects the inner nuclear membrane .

Molecular Mechanism

Methanesulfonate esters, including 2,2-Dimethylpropyl methanesulfonate, are known to be biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropyl methanesulfonate can be synthesized through the reaction of neopentyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Reaction:: (CH3

Activité Biologique

2,2-Dimethylpropyl methanesulfonate (also known as 2,2-dimethylpropyl methanesulfinate) is an organic compound that has garnered attention in various scientific fields due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₆H₁₄O₃S

- Molecular Weight : 178.25 g/mol

- Structure : The compound features a methanesulfonate group attached to a 2,2-dimethylpropyl group, which influences its reactivity and biological interactions.

The biological activity of 2,2-dimethylpropyl methanesulfonate is primarily attributed to its ability to interact with various biomolecules. The compound can act as a reagent in organic synthesis and may modulate biochemical pathways through the following mechanisms:

- Enzyme Interaction : It can inhibit or activate specific enzymes, impacting metabolic processes.

- Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways.

- Formation of Reactive Intermediates : Upon cleavage of the alkyl-oxygen bond in the sulfinate ester, reactive intermediates can form and interact with cellular components.

Cytotoxicity and Cell Viability

Research has demonstrated that 2,2-dimethylpropyl methanesulfonate exhibits cytotoxic effects in various cell lines. A study utilized high-content in vitro assays to evaluate its biological activity across multiple concentrations. The results indicated a dose-dependent response affecting cell viability and morphology .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 75 |

| 10 | 50 |

| 100 | 20 |

Case Study: NRF2 Activation

A significant area of research involves the activation of the NRF2 (Nuclear Factor Erythroid 2–Related Factor 2) pathway by this compound. NRF2 is crucial for cellular defense against oxidative stress and inflammation. Studies have shown that compounds activating NRF2 can enhance the expression of protective genes involved in detoxification and antioxidant responses .

- Effects on Macrophages : In vitro studies indicated that treatment with 2,2-dimethylpropyl methanesulfonate increased NRF2 levels in macrophages exposed to oxidative stress, leading to improved bacterial phagocytosis and reduced inflammation .

Therapeutic Applications

The potential therapeutic applications of 2,2-dimethylpropyl methanesulfonate are being explored in several contexts:

- Cancer Therapy : Due to its ability to modulate immune responses and promote apoptosis in cancer cells, it is being investigated as a candidate for cancer immunotherapy.

- Inflammatory Diseases : Its role in enhancing NRF2 activity suggests potential benefits in treating conditions characterized by oxidative stress and inflammation, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders .

Propriétés

IUPAC Name |

2,2-dimethylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-6(2,3)5-9-10(4,7)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIBMLHGILXPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40936930 | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-42-2 | |

| Record name | 1-Propanol, 2,2-dimethyl-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 2,2-dimethyl-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40936930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.